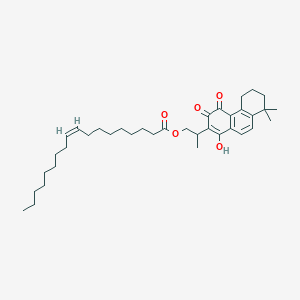

Oleoyl neocryptotanshinone

Description

Significance of Natural Products in Drug Discovery and Development

Natural products, derived from sources such as plants, animals, and microorganisms, have historically been a cornerstone of drug discovery. researchgate.netnih.gov These compounds provide a vast chemical diversity that is unparalleled by synthetic libraries, offering novel structures and mechanisms of action. researchgate.netscielo.br It is estimated that a significant percentage of all medicines are either natural products or their semi-synthetic derivatives. scirp.org Their inherent biological activity, shaped by co-evolution with biological targets, makes them a rich source for lead compounds in the development of new therapeutic agents. nih.gov Despite challenges in isolation and characterization, advancements in analytical and computational techniques are revitalizing natural product-based drug discovery. researchgate.net

The exploration of traditional medicines has often led to the identification of potent bioactive compounds. nih.gov According to the World Health Organization, a large portion of the global population still relies on plant-based traditional remedies for their primary healthcare needs. nih.gov This ethnopharmacological knowledge provides a valuable starting point for modern scientific investigation, leading to the isolation of numerous well-known pharmaceuticals. nih.gov

Overview of Salvia miltiorrhiza and its Medicinal Constituents

Salvia miltiorrhiza Bunge, also known as Danshen or red sage, is a perennial plant belonging to the Lamiaceae family. academicjournals.orgwikipedia.org Native to China and Japan, its roots are highly valued in traditional Chinese medicine for the treatment of various ailments, particularly cardiovascular and cerebrovascular diseases. academicjournals.orgnih.govfrontiersin.org The name miltiorrhiza translates to "red juice extracted from a root," alluding to the characteristic color of its roots. academicjournals.org

The medicinal properties of Salvia miltiorrhiza are attributed to a diverse array of chemical constituents. nih.govmagtechjournal.com These can be broadly categorized into two main groups: lipophilic (fat-soluble) compounds and hydrophilic (water-soluble) compounds. academicjournals.orgfrontiersin.org The lipophilic components are primarily diterpenoid quinones known as tanshinones, while the hydrophilic constituents are mainly phenolic acids, such as salvianolic acids. academicjournals.orgfrontiersin.org To date, over seventy different compounds have been isolated and identified from this plant. academicjournals.org

Contextualizing Oleoyl (B10858665) Neocryptotanshinone (B1581066) within the Tanshinone Family of Diterpenoids

The tanshinones are a class of abietane-type diterpenoids that are characteristic constituents of Salvia miltiorrhiza. nih.govoup.com These compounds are responsible for the reddish color of the plant's roots and contribute significantly to its pharmacological activities. academicjournals.org Tanshinones are biosynthesized through the terpenoid metabolic pathway. oup.com They are structurally characterized by a norditerpenoid skeleton, often featuring a furan (B31954) or dihydrofuran ring. nih.gov

Oleoyl neocryptotanshinone is a fatty abietane (B96969) diterpenoid that has been isolated as a minor component from the roots of Salvia miltiorrhiza. chemfaces.comtargetmol.comebi.ac.uk It is a derivative of neocryptotanshinone, featuring an oleoyl fatty acyl side chain. ebi.ac.uk This structural modification makes it a more lipophilic member of the tanshinone family. Preliminary studies have indicated that this compound exhibits biological activity, specifically the selective inhibition of rabbit platelet aggregation induced by arachidonic acid. chemfaces.comebi.ac.uk

Table 1: Key Chemical Constituents of Salvia miltiorrhiza

| Compound Class | Examples | General Properties |

| Tanshinones (Lipophilic) | Tanshinone I, Tanshinone IIA, Cryptotanshinone (B1669641), Neocryptotanshinone, this compound | Diterpenoid quinones, contribute to the root's red color, various biological activities. academicjournals.orgfrontiersin.orgnih.gov |

| Phenolic Acids (Hydrophilic) | Salvianolic Acid A, Salvianolic Acid B | Water-soluble, potent antioxidant properties. academicjournals.orgnih.gov |

Properties

Molecular Formula |

C37H54O5 |

|---|---|

Molecular Weight |

578.8 g/mol |

IUPAC Name |

2-(1-hydroxy-8,8-dimethyl-3,4-dioxo-6,7-dihydro-5H-phenanthren-2-yl)propyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C37H54O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31(38)42-26-27(2)32-34(39)29-23-24-30-28(21-20-25-37(30,3)4)33(29)36(41)35(32)40/h12-13,23-24,27,39H,5-11,14-22,25-26H2,1-4H3/b13-12- |

InChI Key |

UKWHJYIGJNETGA-SEYXRHQNSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O |

Synonyms |

oleoyl neocryptotanshinone |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Oleoyl Neocryptotanshinone

Historical Context of the Isolation of Oleoyl (B10858665) Neocryptotanshinone (B1581066)

Oleoyl neocryptotanshinone is a fatty abietane (B96969) diterpenoid that has been identified as a minor component in the roots of Salvia miltiorrhiza Bunge, a plant widely used in traditional Chinese medicine. researchgate.netebi.ac.uk The discovery of this compound is part of the broader scientific effort to isolate and identify the bioactive constituents of this medicinally important plant. The genus Salvia is known for producing a rich diversity of secondary metabolites, with the lipophilic tanshinones being a particularly significant class of compounds found in the roots of S. miltiorrhiza. frontiersin.orgmdpi.com

The initial isolation of neocryptotanshinone, a structural precursor to this compound, was reported in 1987. nih.gov Subsequent phytochemical investigations of Salvia miltiorrhiza led to the discovery of various derivatives of known tanshinones, including this compound. researchgate.net These discoveries have been driven by an interest in understanding the full chemical profile of the plant and identifying novel compounds with potential pharmacological activities. The presence of a fatty acid moiety, in this case, an oleoyl group, represents a structural variation that is less common among the more well-known tanshinones like tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641). frontiersin.orgnih.gov

Advanced Methodologies for Isolation of this compound from Biological Sources

The isolation of this compound, being a lipophilic compound, involves extraction and chromatographic techniques tailored for nonpolar constituents. frontiersin.org The general approach for isolating tanshinones from Salvia miltiorrhiza provides a framework for obtaining this specific fatty diterpenoid.

A variety of chromatographic methods are employed for the separation of tanshinones from the complex mixture of compounds present in the crude extract of Salvia miltiorrhiza. High-Speed Counter-Current Chromatography (HSCCC) has been successfully utilized for the preparative separation and purification of several tanshinones. nih.govnih.gov This technique, which relies on liquid-liquid partitioning, is well-suited for separating compounds with similar polarities.

For the analytical and preparative separation of tanshinones, High-Performance Liquid Chromatography (HPLC) is a widely used and powerful tool. researchgate.net Reversed-phase columns, such as C18, are typically employed with mobile phases consisting of mixtures of methanol, acetonitrile, and water. nih.govresearchgate.net The separation of individual tanshinones can be optimized by adjusting the gradient and composition of the mobile phase. Given the lipophilic nature of the oleoyl group, this compound would be expected to have a longer retention time on a reversed-phase column compared to its non-acylated counterpart, neocryptotanshinone.

Macroporous resins have also been used in the purification of tanshinones to enrich the extract and remove impurities before further chromatographic steps. vnu.edu.vn

The extraction of tanshinones from the roots of Salvia miltiorrhiza is a critical step in their isolation. Due to their lipophilic nature, organic solvents with low polarity are typically used. frontiersin.org Common extraction methods include maceration, reflux, and soxhlet extraction with solvents such as ethanol, methanol, ethyl acetate, or petroleum ether. frontiersin.orgnih.gov

Modern extraction techniques have been developed to improve efficiency and reduce solvent consumption. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2) is an environmentally friendly and efficient method for extracting tanshinones. researchgate.netnih.gov The selectivity of SC-CO2 extraction can be enhanced by using a co-solvent, such as ethanol. researchgate.net Optimization of SFE parameters, including pressure, temperature, and the amount of entrainer, is crucial for maximizing the yield of tanshinones. nih.gov

Other advanced extraction methods that have been applied to tanshinones include pressurized liquid extraction, microwave-assisted extraction, and ultrasound-assisted extraction. frontiersin.org Cloud point extraction (CPE) using natural surfactants like lecithin (B1663433) has also been explored as an eco-friendly alternative for extracting hydrophobic tanshinones. preprints.orgmdpi.com The optimization of various parameters such as the solid-to-liquid ratio, surfactant concentration, pH, and temperature is essential for achieving high extraction efficiency. preprints.orgmdpi.com

Spectroscopic and Analytical Approaches for Structural Characterization of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are used to establish correlations between protons, between protons and carbons, and between protons and carbons over multiple bonds, respectively. This information is pieced together to build the complete structure of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable information about the structure of the molecule.

The molecular formula of this compound has been reported as C37H54O5, with a monoisotopic mass of 578.39712 Da. ebi.ac.uk

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C37H54O5 |

| Average Mass | 578.822 g/mol |

Biological Activities and Molecular Mechanisms of Oleoyl Neocryptotanshinone Preclinical Research

Investigation of Oleoyl (B10858665) Neocryptotanshinone (B1581066) in Thrombosis and Hemostasis Regulation

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical factor in cardiovascular diseases. Hemostasis is the physiological process that stops bleeding at the site of an injury. The modulation of these processes is a key area of research for new therapeutic agents. Oleoyl neocryptotanshinone has been identified as a compound of interest for its potential anti-thrombotic activity. nih.govresearchgate.net

In vitro research, which is conducted outside of a living organism, has provided initial evidence for the antiplatelet activity of this compound. Studies involving two new fatty abietane (B96969) diterpenoids, this compound and oleoyl danshenxinkun A, isolated from Salvia miltiorrhiza, have shown that they selectively inhibit platelet aggregation in rabbits when induced by arachidonic acid. Arachidonic acid is a key signaling molecule that, when metabolized by enzymes like cyclooxygenase (COX), leads to the formation of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. nih.govnih.gov The ability of this compound to inhibit this process suggests it may interfere with the arachidonic acid pathway.

Interactive Data Table: In Vitro Platelet Aggregation Studies

| Compound | Model | Inducing Agent | Observed Effect | Quantitative Data |

|---|

| This compound | Rabbit Platelets | Arachidonic Acid | Inhibition of aggregation | Specific IC50 values or percentage inhibition data are not detailed in the reviewed literature. |

Note: The table reflects available data from the reviewed preclinical research. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

To assess the effects of compounds in a living organism, researchers utilize in vivo models. The zebrafish (Danio rerio) has become a valuable non-human animal model for studying thrombosis due to the high similarity of its cardiovascular and hemostatic systems to those of humans. nih.govnih.gov Its transparent embryos allow for the direct, non-invasive observation of blood circulation and thrombus formation. nih.gov

In a large-scale screening of components from Salvia miltiorrhiza using a chemically-induced zebrafish thrombosis model, this compound was identified as one of several ingredients with potential anti-thrombotic activity. nih.govresearchgate.net In this model, thrombosis is typically induced using agents like phenylhydrazine (B124118) (PHZ) or arachidonic acid (AA), which cause red blood cell (RBC) aggregation in the caudal vein. nih.govresearchgate.net The efficacy of a test compound is then evaluated by observing the reduction in the size of the thrombus and the restoration of normal blood flow. researchgate.netfrontiersin.org While this compound was flagged as a potential anti-thrombotic agent in this screening, the detailed quantitative results of its specific dose-dependent effects on thrombus inhibition in the zebrafish model have not been published in the reviewed literature. nih.gov

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is recognized as a critical regulator of platelet activation and thrombus formation. nih.gov This pathway is activated by various stimuli and plays a key role in both the initial activation of platelets and the subsequent signaling that reinforces thrombus stability. nih.gov The engagement of integrins, which are crucial for platelet adhesion and aggregation, activates the PI3K/Akt pathway. nih.gov Therefore, inhibitors of this pathway are considered promising candidates for anti-thrombotic therapies. nih.govd-nb.info

While the PI3K/Akt pathway is a known therapeutic target for anti-thrombotic drugs, direct preclinical evidence specifically linking this compound's anti-thrombotic activity to the modulation of this pathway has not been identified in the reviewed scientific literature. Further research is required to elucidate the precise molecular targets and signaling cascades through which this compound exerts its effects on platelets and thrombosis.

Anti-inflammatory Research on this compound

In addition to its role in hemostasis, there is growing interest in the anti-inflammatory properties of compounds derived from Salvia miltiorrhiza. Inflammation is a complex biological response implicated in numerous diseases.

In vitro cellular models are essential for screening compounds for anti-inflammatory activity. A widely used and standard model involves macrophage cell lines, such as murine RAW264.7 cells or human THP-1 cells. mdpi.comnih.govmdpi.com In these experiments, the macrophages are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. mdpi.com This stimulation triggers a robust inflammatory response, including the production of pro-inflammatory mediators. The test compound is then added to assess its ability to suppress this response. While direct studies on this compound are limited, research on its parent compound, neocryptotanshinone, has utilized the LPS-stimulated RAW264.7 macrophage model to demonstrate its anti-inflammatory effects. It is therefore the established cellular model for this class of compounds.

Research into the molecular mechanisms of related compounds provides significant insight into the potential anti-inflammatory actions of this compound. Studies have focused on the parent compound, neocryptotanshinone, and its interaction with key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by agents like LPS, a cascade of events leads to the activation of NF-κB, allowing it to move into the nucleus and switch on the genes for pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS). nih.gov The iNOS enzyme, in turn, produces large amounts of nitric oxide (NO), a key inflammatory mediator.

Preclinical research on neocryptotanshinone has shown that it exerts its anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages by directly targeting and suppressing the NF-κB and iNOS signaling pathways. These findings suggest that the oleoyl derivative may operate through a similar mechanism, although this requires direct experimental confirmation.

Interactive Data Table: Mechanistic Findings for Neocryptotanshinone (Parent Compound)

| Cellular Model | Stimulant | Key Pathway Investigated | Effect of Neocryptotanshinone |

|---|---|---|---|

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | NF-κB Signaling | Down-regulated the phosphorylation of IKKβ and IκBα, and inhibited the nuclear translocation of p65. |

This table summarizes findings for the parent compound, neocryptotanshinone, which are presumed to be relevant to its oleoyl derivative.

Antioxidant Research on this compound

The exploration of natural compounds for their antioxidant properties remains a significant area of research, driven by the role of oxidative stress in various pathological conditions. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. eyewiki.org ROS can inflict damage on crucial cellular components like lipids, proteins, and DNA. eyewiki.orgnih.gov Antioxidants mitigate this damage by neutralizing free radicals. nih.gov While specific in-depth studies on the antioxidant activity of this compound are not extensively detailed in the available literature, its structural components and related compounds suggest a potential for such activity. researchgate.netnih.gov

Currently, specific data from in vitro assays detailing the direct ROS scavenging capabilities of this compound are limited in publicly accessible research. However, the general class of tanshinones, from which this compound is derived, has been noted for antioxidant properties. spandidos-publications.com Furthermore, the "oleoyl" component of the molecule is a derivative of oleic acid, which has been incorporated into other molecules to create hybrids with potential antioxidant and other biological activities. nih.govus.es

To ascertain the direct antioxidant capacity of this compound, a standard panel of in vitro assays would be necessary. These assays are designed to measure the ability of a compound to neutralize various types of free radicals under controlled laboratory conditions.

Table 1: Common In Vitro Antioxidant Assays

| Assay Name | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Evaluates the capacity of a compound to scavenge the ABTS radical cation, leading to a reduction in its characteristic color. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Assesses the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Determines the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |

Future research employing these methods would be invaluable in quantifying the direct ROS scavenging potential of this compound.

The protective effects of antioxidants within a cellular context are multifaceted, extending beyond simple radical scavenging. mdpi.com They can involve the modulation of endogenous antioxidant defense systems and the regulation of signaling pathways involved in the cellular response to oxidative stress. nih.govmdpi.com

While direct evidence for this compound is still emerging, research on related compounds and general antioxidant mechanisms provides a framework for potential cellular protective actions. For instance, many natural antioxidants exert their effects by activating the Nrf2 signaling pathway, a key regulator of cellular redox homeostasis. mdpi.com Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxifying enzymes.

Table 2: Potential Cellular Mechanisms of Protection Against Oxidative Stress

| Mechanism | Description |

| Induction of Antioxidant Enzymes | Upregulation of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) that neutralize specific ROS. eyewiki.org |

| Activation of Nrf2 Pathway | Stimulation of the Nrf2 transcription factor, leading to the expression of a wide range of cytoprotective genes. mdpi.com |

| Inhibition of Pro-oxidant Enzymes | Downregulation of enzymes such as NADPH oxidase and xanthine (B1682287) oxidase, which are major sources of cellular ROS. nih.gov |

| Modulation of Stress-activated Signaling Pathways | Influence on pathways like MAPK and NF-κB, which are involved in inflammation and apoptosis triggered by oxidative stress. nih.gov |

Investigating whether this compound can modulate these cellular pathways will be crucial to fully understanding its potential as a cytoprotective agent against oxidative stress.

Exploration of Other Potential Biological Activities of this compound

Beyond its potential antioxidant effects, preliminary research and the activities of related compounds suggest that this compound may possess a broader range of biological activities.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. frontiersin.org Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit. mdpi.comnih.gov Natural products are a rich source of AChE inhibitors. frontiersin.orgmdpi.com While direct studies on this compound's effect on AChE are not prominent, the evaluation of such enzymatic inhibitory activities is a common step in the characterization of novel bioactive compounds. The inhibitory potential of a compound against enzymes like AChE is typically determined by measuring the enzyme's activity in the presence of varying concentrations of the compound.

Table 3: Example of Enzymatic Inhibition Data Presentation

| Compound | Target Enzyme | IC₅₀ (µM) | Type of Inhibition |

| Hypothetical Data | Acetylcholinesterase | Value | e.g., Competitive, Non-competitive |

Further research is needed to screen this compound against a panel of enzymes, including acetylcholinesterase, to uncover potential therapeutic applications.

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. mdpi.com Several tanshinones, the class of compounds to which this compound belongs, have demonstrated significant anti-angiogenic properties. mdpi.comnih.gov For example, Tanshinone IIA has been shown to inhibit angiogenesis by suppressing the VEGF/VEGFR2 pathway, a key signaling cascade in this process. spandidos-publications.comnih.gov It has also been found to reduce the migration and tube formation of endothelial cells, which are essential steps in the formation of new blood vessels. spandidos-publications.comnih.gov Other tanshinones, like Tanshinone I, also exhibit anti-angiogenic effects by targeting pathways such as STAT3 and HIF-1α. nih.gov

Table 4: Anti-angiogenic Mechanisms of Tanshinones

| Tanshinone Derivative | Key Molecular Targets/Pathways | Observed Effects |

| Tanshinone IIA | VEGF/VEGFR2, CD146, MMP-2, MMP-9 spandidos-publications.comnih.gov | Inhibition of endothelial cell proliferation, migration, and tube formation. nih.gov Reduced microvessel density in vivo. mdpi.com |

| Tanshinone I | STAT3, HIF-1α nih.gov | Inhibition of tumor angiogenesis. nih.gov |

Given the established anti-angiogenic profile of the tanshinone family, it is plausible that this compound may also interfere with angiogenesis. Future studies should investigate its effects on endothelial cell function and the key signaling pathways that govern this process.

The ability to inhibit the proliferation of cancer cells is a hallmark of many potential anticancer agents. mdpi.com Research into the antiproliferative effects of natural compounds often involves screening them against various cancer cell lines. nih.govmdpi.com While specific antiproliferative data for this compound is not yet widely published, the parent compound, Neocryptotanshinone, and other tanshinones have shown such activities. frontiersin.org For instance, Tanshinone IIA has been reported to suppress the proliferation of lung cancer cells and ovarian cancer cells. nih.govfrontiersin.org

The antiproliferative activity of a compound is typically quantified by its IC₅₀ value, which is the concentration required to inhibit 50% of cell growth.

Table 5: Illustrative Antiproliferative Activity Data

| Cell Line (Cancer Type) | Compound | IC₅₀ (µM) |

| e.g., A549 (Lung) | This compound | Value |

| e.g., MCF-7 (Breast) | This compound | Value |

| e.g., HCT116 (Colon) | This compound | Value |

Further investigation using various human cancer cell lines is necessary to determine the antiproliferative potential of this compound and to elucidate the underlying molecular mechanisms, which could include the induction of cell cycle arrest or apoptosis.

Structure Activity Relationship Sar Studies of Oleoyl Neocryptotanshinone Analogues

Impact of the Oleoyl (B10858665) Moiety on Biological Activity and Lipophilicity of Neocryptotanshinone (B1581066) Derivatives

Studies on other diterpenoids have shown that acylation can enhance biological activity. For instance, the replacement of hydroxyl groups with acyl groups in hetisine-type diterpenoid alkaloids resulted in an enhancement of their cytotoxic activity. rsc.org Similarly, the addition of a long-chain ester group at certain positions in other diterpenoids has been found to increase cytotoxic activity. rsc.org The type of ester group is also critical; for example, in some diterpenoid alkaloids, cinnamoyl, p-nitrobenzoyl, and m-trifluoromethylbenzoyl substitutions were effective, while simple benzoyl esters were generally less active. rsc.org In the context of tanshinones, the introduction of ester derivatives to Tanshinone IIA has been explored to modulate its antimicrobial activities, with a correlation observed between the partition coefficient (ClogP) and the minimum inhibitory concentration (MIC) values. tandfonline.com Specifically, for compounds with ClogP values between 5 and 10, the MIC values showed a positive correlation with the ClogP values, suggesting that a certain range of lipophilicity is necessary for optimal activity. tandfonline.com

The increased lipophilicity conferred by the oleoyl group can facilitate the passage of the molecule through cellular membranes, potentially leading to higher intracellular concentrations and enhanced interaction with cytosolic or nuclear targets. nih.govmcconnellsmedchem.com However, excessive lipophilicity can also lead to poor aqueous solubility, increased plasma protein binding, and rapid metabolism, which might limit bioavailability. researchgate.net Therefore, the oleoyl chain in Oleoyl neocryptotanshinone likely represents a balance, optimizing its lipophilicity for a specific biological effect, such as the selective inhibition of rabbit platelet aggregation induced by arachidonic acid, which has been observed in preliminary tests.

The table below summarizes the impact of acylation on the biological activity of tanshinone and other diterpenoid derivatives, providing insights into the potential role of the oleoyl group in this compound.

| Parent Compound | Acyl Group/Modification | Observed Effect on Biological Activity |

| Hetisine-type diterpenoid alkaloids | Acylation at C-11 and C-15 | Enhanced cytotoxic activity rsc.org |

| C19-diterpenoid alkaloids | Long-chain ester group at C-8 | Increased cytotoxic activity rsc.org |

| Tanshinone IIA | Various aliphatic and aromatic esters | Modulated antimicrobial activity, dependent on ClogP tandfonline.com |

| Lathyrane-type diterpenoids | Dispensable acyl group at C-15 | The acyl group was not essential for anti-inflammatory effects nih.gov |

| Neocryptolepine | Ester modification | Increased antiplasmodial activity nih.gov |

Analysis of Core Diterpenoid Skeleton Modifications on this compound's Activity

The biological activity of this compound is not solely dependent on the oleoyl moiety but is also intricately linked to the structure of the core diterpenoid skeleton. The tanshinone framework, characterized by a tetrahydronaphthalene moiety fused to an ortho-quinone and a furan (B31954) or dihydrofuran ring, provides a unique scaffold for pharmacological activity. nih.gov Modifications at various positions on this skeleton can lead to significant changes in biological effects.

The furan ring (ring D) is a critical determinant of the biological activity of many tanshinones. frontiersin.orgmdpi.com For instance, the saturation of the furan ring, as seen in the difference between tanshinone IIA and cryptotanshinone (B1669641), can alter the molecule's planar and rigid structure, affecting its ability to bind to targets like cyclooxygenase-2 (COX-2). nih.gov The intact and unsaturated nature of the D ring has been shown to be crucial for the cytotoxicity of certain tanshinones. mdpi.com Modifications on this ring, such as the introduction of N-containing substituents, have been synthesized to enhance antibacterial activity. mdpi.com

The ortho-quinone structure of ring C is also vital for the biological activities of tanshinones, including their antitumor effects. frontiersin.orgnih.gov This part of the molecule can participate in redox cycling and generate reactive oxygen species, contributing to its pharmacological actions. Modifications such as the reduction of the o-quinone followed by acylation or alkylation have been explored to create derivatives with altered properties. nih.gov

Furthermore, substitutions on the A-ring of the tanshinone skeleton can influence activity. The introduction of polar substituents into the A or D rings has been shown to enhance the cytotoxicity of tanshinones. mdpi.com A review of tanshinone I derivatives indicated that modifications on the o-quinone structure and the furan ring significantly impact their anticancer activity. researchgate.net

The table below illustrates the effects of modifications to the core skeleton of tanshinone analogues on their biological activity.

| Tanshinone Analogue | Modification on Diterpenoid Skeleton | Impact on Biological Activity |

| Cryptotanshinone | Dihydrofuran ring (saturated D-ring) | Strong antimicrobial activity frontiersin.org |

| Tanshinone IIA | Unsaturated furan ring | Moderate antimicrobial activity frontiersin.org |

| 2-(N-pyrrolidine-alkyl) tanshinones | Modification at α-position of furan ring D | Promising antibacterial activity against Gram-positive bacteria mdpi.com |

| Tanshinone I derivatives | Modification of o-quinone structure | Altered anticancer activity nih.gov |

| Tanshinone IIA sulfonate sodium | Addition of a sulfonyl group | Critical for inhibiting SARS-CoV-2 papain-like protease acs.org |

Computational Modeling and Molecular Docking for SAR Prediction of this compound and Analogues

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for elucidating the SAR of complex molecules like this compound and for designing novel, more potent analogues. mdpi.complos.orgmdpi.com These in silico approaches can predict the binding affinity and mode of interaction of a ligand with a biological target, providing insights into the molecular basis of its activity. nih.gov

Molecular docking studies have been employed to investigate the interaction of tanshinones with various protein targets. For example, docking experiments with Tanshinone IIA and Cryptotanshinone on targets like COX-2, 5-lipoxygenase (5-LO), and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) have helped to hypothesize their anti-inflammatory and anti-aggregant activities. nih.gov Such studies revealed that the subtle difference in the D ring between these two molecules affects their binding modes. nih.gov A docking model of a tanshinone derivative bound to 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) has also been used to rationalize the SAR of a series of inhibitors. nih.gov For this compound, molecular docking could be used to predict its binding to relevant targets, such as those involved in platelet aggregation, and to understand how the long oleoyl chain contributes to the binding energy and specificity. A docking model of a tanshinone derivative with NQO1 suggested that bulky groups near the furan ring could hinder binding, explaining the poor activity of some analogues. life-science-alliance.org

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govnih.govrsc.org For tanshinone derivatives, QSAR models could be developed to correlate physicochemical properties (like lipophilicity, electronic properties, and steric parameters) with their observed biological activities. This would allow for the prediction of the activity of newly designed analogues before their synthesis, thus streamlining the drug discovery process. For instance, a 2D-QSAR model was successfully used to screen virtual derivatives of capsazepine (B1668289) for anti-inflammatory activity. plos.org A 3D-QSAR model for quinazolinone derivatives helped in identifying key structural features for antitumor activity. rsc.org

The table below provides a summary of computational studies on tanshinone analogues, highlighting the potential applications for this compound research.

| Compound/Analogue Series | Computational Method | Target/Activity Studied | Key Findings/Predictions |

| Tanshinone IIA, Cryptotanshinone | Molecular Docking | COX-2, 5-LO, mPGES-1 | Predicted binding modes and interactions, highlighting the role of the D-ring nih.gov |

| Tanshinone IIA Analogues | Molecular Docking & MD Simulation | SARS-CoV-2 Papain-like Protease | Elucidated the critical role of the sulfonyl group for inhibitory activity acs.org |

| Tanshinone IIA | Molecular Docking & MD Simulation | Peroxisome proliferator-activated receptor gamma (PPARG) | Identified PPARG as a potential target in prostate cancer treatment bohrium.com |

| Tanshinone Derivatives | Molecular Docking | 11β-HSD1 | Rationalized SAR of a series of inhibitors nih.gov |

| Capsazepine Derivatives | 2D-QSAR | Anti-inflammatory (TNF-α inhibition) | Successfully screened virtual derivatives for potent activity plos.org |

| Quinazolinone Derivatives | 3D-QSAR | Antitumor activity | Constructed a predictive model to guide structural modifications rsc.org |

By integrating these computational approaches with experimental synthesis and biological evaluation, a comprehensive understanding of the SAR of this compound and its analogues can be achieved, paving the way for the development of novel therapeutic agents.

Analytical Methodologies for Research on Oleoyl Neocryptotanshinone

Quantitative and Qualitative Analytical Techniques for Oleoyl (B10858665) Neocryptotanshinone (B1581066) in Research Samples

The analysis of Oleoyl neocryptotanshinone in research samples involves both qualitative and quantitative approaches. Qualitative analysis focuses on identifying the compound, while quantitative analysis measures its concentration.

Qualitative Analysis: The primary goal of qualitative analysis is to confirm the presence of this compound. This is often achieved by comparing the analytical signals of a sample to those of a known reference standard. Techniques like mass spectrometry are pivotal, providing mass-to-charge ratio data that serves as a molecular fingerprint for identification. nih.gov For instance, Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS) has been successfully used to identify this compound in complex mixtures. researchgate.net

Quantitative Analysis: Quantitative analysis aims to determine the exact amount of this compound in a sample. This is crucial for understanding its prevalence and for subsequent pharmacological or biochemical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high sensitivity and selectivity, which is essential for detecting compounds at low concentrations in biological samples. measurlabs.comnih.gov Methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provide a rapid, simple, and high-throughput means for the simultaneous determination of multiple bioactive constituents, including lipophilic compounds like this compound. dntb.gov.ua

The table below summarizes the key analytical techniques used for this compound.

Table 1: Overview of Analytical Techniques for this compound

| Analytical Goal | Technique | Key Application |

|---|---|---|

| Qualitative | Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS) | Identification based on accurate mass measurement. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. ebi.ac.ukresearchgate.net | |

| Quantitative | High-Performance Liquid Chromatography (HPLC) with UV or MS detector | Separation and quantification from extracts. dntb.gov.uamdpi.com |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-sensitivity and high-throughput quantification in complex matrices. measurlabs.comdntb.gov.ua | |

| Purification | High-Speed Counter-Current Chromatography (HSCCC) | Preparative separation and purification from crude extracts. researchgate.net |

| Semi-preparative HPLC | Isolation of the pure compound for use as a reference standard or for further studies. researchgate.net |

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, UHPLC, HSCCC)

Chromatography is fundamental to the study of this compound, enabling its separation from other components in the source material, primarily the roots of Salvia miltiorrhiza.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the analysis and purification of tanshinones and related compounds. mdpi.com Reversed-phase HPLC, typically using an octadecylsilyl (ODS or C18) stationary phase, separates compounds based on their hydrophobicity. aocs.org In the context of this compound, its long oleoyl chain gives it significant lipophilicity, which governs its retention behavior. HPLC systems coupled with UV-visible or mass spectrometry detectors allow for the identification and quantification of the compound. phenomenex.com For purification, semi-preparative HPLC can be employed to isolate this compound from pre-screened extracts. researchgate.netresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an evolution of HPLC that uses columns with smaller particle sizes (typically <2 µm) and operates at much higher pressures. phenomenex.comskyepharma.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. phenomenex.com For complex samples containing numerous related compounds, the higher resolving power of UHPLC is particularly advantageous. phenomenex.com A UPLC-MS/MS method with positive/negative ion switching has been developed for the rapid and simultaneous analysis of various bioactive components in Salvia miltiorrhiza, demonstrating the utility of this advanced technique. researchgate.netdntb.gov.ua

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique ideal for the preparative separation and purification of natural products. researchgate.net It avoids the irreversible adsorption issues that can occur with solid stationary phases, leading to high recovery rates. nih.gov HSCCC has been successfully used to separate and purify the major components of Danshen (the root of Salvia miltiorrhiza) with high purity (over 95%). researchgate.net This technique is particularly suitable for isolating lipophilic compounds like this compound from crude plant extracts by using appropriate biphasic solvent systems. researchgate.netnih.gov

The following table provides a comparison of these key chromatographic techniques.

Table 2: Comparison of Chromatographic Techniques

| Feature | HPLC | UHPLC | HSCCC |

|---|---|---|---|

| Principle | Liquid-solid chromatography | Liquid-solid chromatography | Liquid-liquid partition chromatography |

| Stationary Phase | Solid particles (e.g., silica, C18) phenomenex.com | Solid particles (<2 µm) phenomenex.com | One phase of a biphasic liquid system researchgate.net |

| Primary Use | Analytical quantification and semi-preparative purification researchgate.netmdpi.com | High-throughput analytical quantification, complex mixture analysis dntb.gov.uaskyepharma.com | Preparative-scale purification and isolation researchgate.netnih.gov |

| Advantages | Robust, widely available, versatile mdpi.com | Faster, higher resolution, more sensitive phenomenex.com | No irreversible adsorption, high sample loading capacity, high recovery nih.gov |

| Limitations | Longer run times, lower resolution than UHPLC skyepharma.com | High backpressure, requires cleaner samples skyepharma.com | Lower resolution than HPLC/UHPLC, solvent-intensive |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for this compound Research Applications

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS): MS is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. nih.govinstruct-eric.org For this compound, its structure was initially established based on spectral evidence, including mass spectrometry. ebi.ac.uk Techniques like ESI-MS are commonly used, as they are soft ionization methods suitable for analyzing relatively large and thermally labile molecules. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, offering detailed structural insights, particularly regarding the fatty acid side chain and the diterpenoid core. measurlabs.comvirginia.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. aocs.org The structure of this compound was established on the basis of spectral evidence, which would have heavily relied on NMR data. ebi.ac.uk Both ¹H NMR and ¹³C NMR provide critical information. ¹H NMR reveals the number and types of protons and their connectivity, while ¹³C NMR shows the carbon skeleton. Advanced 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure, including the position of the oleoyl group on the neocryptotanshinone core and the stereochemistry of the molecule. cnjournals.com

The applications of MS and NMR in this compound research are summarized below.

Table 3: Applications of MS and NMR in this compound Research

| Technique | Type of Information Provided | Specific Application |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, Elemental composition (HRMS), Structural fragmentation (MS/MS) | Initial identification in extracts researchgate.net, Confirmation of molecular formula ebi.ac.uk, Structural analysis of the diterpenoid and fatty acid moieties. |

| Nuclear Magnetic Resonance (NMR) | Carbon-hydrogen framework, Connectivity between atoms, Stereochemistry | Complete structural elucidation ebi.ac.ukcnjournals.com, Differentiating between isomers, Confirming the attachment point of the oleoyl chain. |

Method Validation and Standardization in this compound Research

To ensure that the data generated from the analysis of this compound is reliable and reproducible, the analytical methods used must be properly validated. europa.euich.org Method validation demonstrates that an analytical procedure is suitable for its intended purpose. epa.goveurachem.org International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for performing validation. ich.orgeuropa.eu

For a quantitative method like HPLC-UV or UPLC-MS/MS for this compound, the following validation parameters are essential:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other tanshinones, fatty acids, or matrix components. ich.org This is typically demonstrated by analyzing blank matrix samples and spiked samples to show no interfering peaks at the retention time of this compound.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations (e.g., spiked matrix samples) and expressing the results as a percentage of recovery. ich.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.

Standardization involves the use of a well-characterized reference standard of this compound. The purity of this standard is critical for accurate quantification. The reference material itself should be fully characterized using techniques like NMR and MS to confirm its identity and purity.

Future Research Directions and Unaddressed Gaps for Oleoyl Neocryptotanshinone

Novel Target Identification and Pathway Mapping for Oleoyl (B10858665) Neocryptotanshinone's Biological Effects

A significant gap in our knowledge of oleoyl neocryptotanshinone (B1581066) is the precise identification of its molecular targets and the signaling pathways through which it exerts its biological effects. While initial research has pointed towards an anti-platelet aggregation effect, the underlying mechanism remains to be elucidated. researchgate.netacs.org Future research should prioritize the identification of the specific proteins or receptors that oleoyl neocryptotanshinone interacts with to mediate this effect.

Key Research Questions:

What are the primary and secondary molecular targets of this compound within platelets and other relevant cell types?

Which signaling pathways are modulated by this compound to inhibit arachidonic acid-induced platelet aggregation?

Does this compound exhibit polypharmacology, i.e., does it interact with multiple targets, and what are the functional consequences of these interactions?

Potential Methodologies:

Affinity Chromatography and Mass Spectrometry: To isolate and identify binding partners of this compound.

Computational Docking and Molecular Modeling: To predict potential binding sites on known protein structures. mdpi.comnih.gov

Kinase and Phosphatase Profiling Assays: To screen for effects on a broad range of signaling enzymes.

Transcriptomic and Proteomic Analyses: To identify global changes in gene and protein expression in response to this compound treatment.

Synthetic Biology Approaches for Enhanced Production or Diversification of this compound

The isolation of this compound from its natural source, Salvia miltiorrhiza, yields it as a minor component, which can limit the availability of the compound for extensive research and development. researchgate.netacs.org Synthetic biology offers a promising avenue to overcome this limitation by engineering microbial or plant-based systems for enhanced and sustainable production. nih.govgcsp.chhudsonlabautomation.com

Table 1: Potential Synthetic Biology Strategies

| Strategy | Description | Potential Advantages |

| Metabolic Engineering of Host Organisms | Introducing and optimizing the biosynthetic pathway of this compound in a heterologous host such as Saccharomyces cerevisiae or Escherichia coli. zkbs-online.de | Scalable and controlled production, independence from plant harvesting. |

| Cell-Free Biosynthesis | Utilizing purified enzymes of the biosynthetic pathway in an in vitro system to produce the compound. | High purity of the final product, rapid prototyping of pathways. |

| Pathway Diversification | Engineering the biosynthetic pathway to produce novel analogs of this compound with potentially improved properties. | Creation of a library of related compounds for structure-activity relationship studies. |

Furthermore, the application of synthetic biology could lead to the creation of novel derivatives of this compound, potentially with enhanced efficacy or novel biological activities. zkbs-online.de

Comparative Studies of this compound with Other Diterpenoids and Fatty Acid Esters

This compound is a unique hybrid molecule, combining a diterpenoid core (neocryptotanshinone) with a fatty acid (oleic acid). researchgate.netebi.ac.uk To better understand its structure-activity relationship and potential therapeutic niche, comparative studies with other related compounds are essential.

Table 2: Key Comparative Compound Classes

| Compound Class | Rationale for Comparison | Examples |

| Other Abietane (B96969) Diterpenoids | To determine the contribution of the diterpenoid scaffold to the observed biological activity. researchgate.net | Cryptotanshinone (B1669641), Tanshinone IIA, Ferruginol researchgate.netresearchgate.net |

| Other Fatty Acid Esters of Diterpenoids | To evaluate the influence of the fatty acid moiety on activity and physicochemical properties. | Oleoyl danshenxinkun A researchgate.netacs.org |

| Free Fatty Acids | To assess whether the oleic acid component alone possesses similar biological effects. | Oleic acid ebi.ac.uk |

Advanced In Vitro and In Vivo Model Development for Preclinical Assessment of this compound

Rigorous preclinical evaluation is a critical step in the development of any potential therapeutic agent. fda.gov For this compound, this will necessitate the use of advanced and relevant in vitro and in vivo models to assess its efficacy and safety. antineo.fr

In Vitro Models:

The limitations of traditional 2D cell cultures are well-documented. mdpi.com The development and utilization of more physiologically relevant in vitro models are crucial.

3D Organoid and Spheroid Cultures: These models can better mimic the complex cellular interactions and microenvironment of tissues, providing more predictive data on efficacy and toxicity. mdpi.com

Organs-on-a-Chip (Microphysiological Systems): These microfluidic devices can simulate the function of human organs and their interactions, allowing for the assessment of systemic effects and pharmacokinetics in a controlled environment. mdpi.com

In Vivo Models:

While initial studies have used rabbit platelets, a broader range of in vivo models is needed to evaluate the therapeutic potential of this compound. researchgate.netacs.org

Zebrafish Models: The zebrafish (Danio rerio) model offers a high-throughput platform for assessing thrombosis and hemostasis, making it a valuable tool for screening the anti-thrombotic potential of compounds like this compound. mdpi.comnih.gov Its genetic tractability and the ability to observe circulation in real-time are significant advantages. mdpi.com

Rodent Models of Thrombosis: Established models of arterial and venous thrombosis in mice and rats will be essential for confirming efficacy and understanding the in vivo mechanism of action.

Patient-Derived Xenograft (PDX) Models: For exploring potential anti-cancer applications, PDX models, where patient tumor tissue is implanted into immunodeficient mice, can provide a more predictive assessment of therapeutic response. embopress.org

The development and application of these advanced models will be instrumental in generating the robust preclinical data necessary to support the potential clinical translation of this compound. A thorough preclinical assessment should also include a detailed evaluation of the compound's safety profile. fda.gov

Q & A

Q. What are the primary pharmacological activities of oleoyl neocryptotanshinone in cardiovascular research?

this compound exhibits potent antiplatelet aggregation activity, particularly against arachidonic acid-induced aggregation (IC50 = 5.1 ± 0.8 µM in rabbit platelets), outperforming aspirin in specificity. It also demonstrates anti-inflammatory effects by suppressing NF-κB and iNOS pathways in LPS-stimulated macrophages . Methodologically, platelet aggregation assays using turbidimetric methods and inflammatory marker quantification (e.g., ELISA for TNF-α, IL-6) are recommended for validation.

Q. Which in vitro models are suitable for studying its anti-inflammatory mechanisms?

RAW264.7 murine macrophages stimulated with LPS are widely used to investigate NF-κB and iNOS inhibition. Key steps include:

Q. How is the purity and structural integrity of this compound validated in experimental studies?

High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) and mass spectrometry (MS) are critical for purity assessment (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly for distinguishing oleoyl side-chain configurations .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its mechanism in myocardial ischemia-reperfusion injury?

Computational studies reveal this compound stabilizes interactions with HSP90AA1 (binding energy < −8 kcal/mol) and modulates the ERK1/2-Nrf2-LAMP2 pathway. Methodology:

Q. How do researchers resolve contradictions in platelet aggregation inhibition data across different agonists?

Discrepancies in IC50 values (e.g., 5.1 µM for arachidonic acid vs. >100 µM for thrombin) arise from agonist-specific signaling pathways. Solutions include:

- Comparing dose-response curves under standardized agonist concentrations (e.g., 100 µM arachidonic acid vs. 0.1 U/mL thrombin).

- Using pathway-specific inhibitors (e.g., COX-1 inhibitors for arachidonic acid) to isolate mechanisms .

Q. What in vivo models are optimal for evaluating its anti-thrombotic efficacy?

Zebrafish larvae (3–5 days post-fertilization) treated with phenylhydrazine (PHZ) to induce thrombosis are effective. Parameters:

Q. How can researchers design experiments to study its dual role in autophagy and inflammation?

Co-activate autophagy and inflammation in THP-1 macrophages using oxidized LDL (50 µg/mL) and LPS (1 µg/mL). Key steps:

- Measure autophagic flux via LC3-II/LC3-I ratio (Western blot) and lysosomal activity (LysoTracker Red).

- Correlate with inflammatory cytokine secretion (multiplex assays) to identify crosstalk between pathways .

Data Presentation and Analysis Guidelines

- Statistical rigor : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons; report effect sizes (Cohen’s d).

- Figures : Include dose-response curves (log-scale concentrations) and pathway diagrams (e.g., NF-κB signaling).

- Reproducibility : Specify solvent controls (e.g., DMSO ≤0.1% v/v) and batch-to-batch variability in purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.